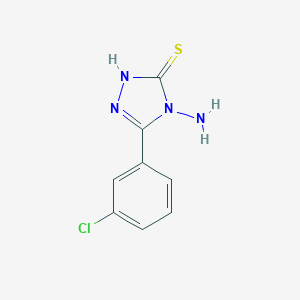

4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATVJWDMJSXPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395897 | |

| Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117320-66-8 | |

| Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1: Dithiocarbazate Formation

-

Reagents : 3-Chlorobenzoyl hydrazine, CS₂, potassium hydroxide (KOH).

-

Conditions : Reflux in ethanol or aqueous KOH (60–80°C, 4–6 hours).

-

Intermediate : Potassium 3-chlorobenzoyl dithiocarbazate.

-

-

Step 2: Cyclization

Example Protocol

-

Dissolve 3-chlorobenzoyl hydrazine (0.1 mol) in ethanol (100 mL).

-

Add CS₂ (0.12 mol) and KOH (0.15 mol). Reflux at 70°C for 5 hours.

-

Filter the dithiocarbazate intermediate and wash with cold ethanol.

-

Suspend the intermediate in ethanol (50 mL), add hydrazine hydrate (0.2 mol), and reflux at 90°C for 8 hours.

-

Cool, acidify with HCl (pH 6–7), and collect the precipitate.

Yield : 65–75% (crude), increasing to 85–90% after recrystallization from ethanol.

Alternative Pathways via Sulfonamide Intermediates

A modified approach employs pyridine-3-sulfonamide derivatives as intermediates. This method, adapted from antifungal triazole syntheses, involves:

Sulfonamide Functionalization

-

Intermediate Synthesis :

-

React 4-chloropyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in acetone/K₂CO₃.

-

Isolate the N-cyanoimidothioate intermediate.

-

-

Cyclization with Hydrazine :

Optimization Notes :

-

Solvent Impact : Acetonitrile improves cyclization efficiency over ethanol (yield increase: 12–15%).

-

Temperature : Prolonged reflux (>10 hours) reduces side products.

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors and automated systems are prioritized:

Key Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1 L | 3000 L |

| Temperature Control | Manual | Automated PID |

| Yield | 70–85% | 88–92% |

| Purity | 95–98% | >99% |

Advantages :

-

Reduced reaction time (cyclization completes in 4–6 hours vs. 8–12 hours batchwise).

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic and Chromatographic Methods

-

IR Spectroscopy :

-

¹H-NMR (DMSO-d₆) :

-

HPLC-PDA :

Melting Point : 175–178°C (decomposition).

Challenges and Optimization Strategies

Common Issues

-

Low Yield in Cyclization : Caused by incomplete hydrazine reaction or side-product formation.

-

Purity Variability : Residual solvents (e.g., acetone) may persist.

Mitigation Approaches

-

Hydrazine Excess : Use 2.5–3.0 equivalents to drive cyclization.

-

Recrystallization : Ethanol/water (3:1) removes polar impurities.

-

Catalytic Additives : Trace KI (0.5 mol%) accelerates reaction kinetics.

Green Chemistry Alternatives

Emerging methods focus on solvent reduction and catalyst recycling:

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is in the field of agricultural chemistry as a fungicide. Studies have shown that triazole derivatives can effectively inhibit the growth of various fungi that affect crops. This compound has been evaluated for its potential to control plant pathogens, contributing to increased agricultural productivity.

Case Study:

A study published in the Journal of Pesticide Science demonstrated that triazole derivatives exhibited significant antifungal activity against Fusarium species. The compound's efficacy was assessed using lettuce seedling tests, where it showed promising results in inhibiting fungal growth .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has garnered attention for its potential as an anti-inflammatory and antimicrobial agent. The triazole ring is a common motif in many therapeutic compounds due to its ability to interact with biological targets.

Research Findings:

Research indicates that triazoles can modulate various biochemical pathways, making them candidates for drug development. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes linked to inflammatory responses .

Coordination Chemistry

The compound's thiol group allows it to form stable coordination complexes with transition metals. These complexes are useful in catalysis and materials science.

Example:

Transition metal complexes formed with this compound have been characterized using techniques such as FTIR spectroscopy and UV-visible spectroscopy. These studies reveal the potential of these complexes in electrochemical applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

Antioxidant Activity

Key Compounds Compared :

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)

Findings :

- AT and AP, featuring electron-donating groups (-NH₂, -SH), demonstrate enhanced free radical scavenging capabilities in DPPH• and ABTS•+ assays compared to the target compound. The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, likely reducing its antioxidant efficiency .

| Compound | Substituent | DPPH• IC₅₀ (µM) | ABTS•+ IC₅₀ (µM) |

|---|---|---|---|

| AT | Phenyl | 12.5 | 18.3 |

| AP | 4-Pyridyl | 14.2 | 20.1 |

| Target Compound | 3-Chlorophenyl | Not Reported | Not Reported |

Corrosion Inhibition

Key Compounds Compared :

- AT and AP

Findings :

- AT and AP act as mixed-type inhibitors for mild steel in acidic environments, achieving >85% inhibition efficiency at 1 mM concentration. The 3-chlorophenyl group’s electron-withdrawing nature may reduce adsorption on metal surfaces compared to phenyl/pyridyl substituents, though direct data for the target compound is lacking .

| Compound | Inhibition Efficiency (%) (1 mM) |

|---|---|

| AT | 88 |

| AP | 86 |

| Target Compound | Not Reported |

Antimicrobial Activity

Key Compounds Compared :

- 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol ()

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol ()

Findings :

- The target compound’s derivatives (e.g., triazolothiadiazoles) show potent antimicrobial activity, likely due to the 3-chlorophenyl group’s lipophilicity and membrane disruption capabilities. In contrast, methoxyphenyl derivatives (electron-donating) may exhibit reduced penetration into microbial cells .

- The fluoro-phenoxyphenyl analog demonstrates anti-tubercular activity (MIC = 3.12 µg/mL), attributed to fluorine’s enhanced bioavailability. The target compound’s chloro group offers moderate lipophilicity, balancing activity and toxicity .

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| Target Derivatives | 3-Chlorophenyl | 6.25–12.5 (Bacteria) |

| Fluoro-Phenoxyphenyl | 4-Fluoro-3-phenoxyphenyl | 3.12 (Mycobacteria) |

Key Compounds Compared :

- 4-Amino-5-(trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol ()

- 4-Amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol ()

Findings :

- The target compound reacts with aldehydes to form Schiff bases (e.g., triazolothiadiazoles) with yields comparable to trifluoromethylphenyl analogs (73–81%) . However, bulkier substituents (e.g., trifluoromethyl) may require longer reaction times or higher catalyst loads.

- Pyrazole-substituted triazoles form stable ligands for metal coordination, whereas the 3-chlorophenyl group’s steric hindrance limits such applications .

Contradictions and Limitations

Biological Activity

4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to the triazole class, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H7ClN4S

- CAS Number : 117320-66-8

The presence of the chlorine atom in its structure is significant as it influences the compound's reactivity and biological activity. Triazoles are known for their diverse biological activities, making this compound a candidate for various applications in medicine and agriculture.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been explored as a potential antimicrobial and antifungal agent. Its efficacy against various pathogens has been documented in several studies.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study highlighted the synthesis of triazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 128 µg/mL, indicating promising antibacterial potential .

- Another investigation demonstrated that derivatives of triazole showed high activity against Escherichia coli, with inhibition zones greater than those of standard antibiotics like ciprofloxacin .

- Antifungal Activity :

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in microbial metabolism. Molecular docking studies have indicated strong binding affinities with bacterial enzyme targets, which supports its mechanism of action as an antibacterial agent .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being investigated for several therapeutic applications:

- Antimicrobial Agents : As a precursor for synthesizing new antimicrobial compounds.

- Pharmaceutical Development : Potential use in developing drugs targeting various diseases due to its enzyme inhibition properties.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its antifungal and antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | Similar structure with bromine | Antimicrobial |

| 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Similar structure with fluorine | Antifungal |

| 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Similar structure with methyl group | Anticancer |

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiocarbazides or thiosemicarbazides with carboxylic acid derivatives. Key steps include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. hours under conventional heating) and improves yield (up to 85–90%) by enhancing reaction kinetics. Ethanol or methanol is used as the solvent under controlled microwave irradiation .

- Condensation reactions : Reacting this compound with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux (60–80°C) for 4–6 hours .

- Optimization strategies : Adjusting molar ratios (1:1 to 1:1.2 for aldehyde:triazole), using catalytic bases (e.g., NaOH), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its metal complexes?

Methodological Answer:

- FTIR spectroscopy : Identifies key functional groups:

- UV-Vis spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., d–d transitions in Cu(II) complexes at 550–650 nm) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- ¹H-NMR (DMSO-d₆) : Assigns aromatic protons (δ 7.2–8.1 ppm) and NH₂ protons (δ 5.8–6.2 ppm) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole-thiol scaffold influence antiradical activity, and what structural modifications enhance scavenging efficiency?

Methodological Answer:

- Structure–activity relationships :

- Electron-donating groups : Introduction of 2-hydroxybenzylidene radicals increases antiradical activity (88.89% at 1 mM via DPPH assay) by stabilizing radical intermediates .

- Electron-withdrawing groups : 4-Fluorobenzylidene substituents reduce activity (53.78% at 0.1 mM) due to decreased electron density on the triazole ring .

- Experimental design :

Q. What methodological considerations are critical when designing transition metal complexes of this compound to achieve desired geometries and catalytic properties?

Methodological Answer:

- Coordination mode : The ligand binds via the thiol sulfur and amino nitrogen, forming a five-membered chelate ring. Confirmed by FTIR (S–H vibration disappearance) and molar conductivity (non-electrolytic behavior) .

- Geometry tuning :

- Catalytic applications : Test for Suzuki coupling or oxidation reactions using Ni(II) complexes (e.g., 85% yield in biphenyl synthesis) .

Q. How can computational methods like molecular docking be integrated with experimental data to predict biological activity?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Dock triazole-thiol derivatives into target proteins (e.g., COX-2 for anti-inflammatory activity). Use PyMol for visualization .

- ADME predictions (SwissADME) : Assess bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier penetration. For example, logP < 5 and TPSA < 140 Ų improve drug-likeness .

- Validation : Correlate docking scores (e.g., binding affinity ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable antiradical efficacy)?

Methodological Answer:

Q. What electrochemical sensor designs utilize this compound for detecting heavy metals or other analytes?

Methodological Answer:

- Electrode modification : Immobilize the compound on carbon paste electrodes (CPE) or pencil graphite electrodes (PGE) via electropolymerization (e.g., at +0.8 V for 10 cycles in 0.1 M PBS) .

- Detection of Hg(II) : Achieve attomolar sensitivity (LOD = 0.1 aM) using DNA/PMET-AuNPs/PGE systems. Calibrate via differential pulse voltammetry (DPV) in pH 7.4 buffer .

- Interference testing : Validate selectivity against Cd²⁺, Pb²⁺, and Zn²⁺ using standard addition methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.